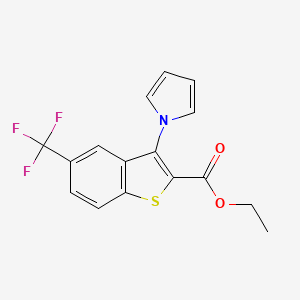

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (molecular formula: C₁₆H₁₂F₃NO₂S, molecular weight: 339.34 g/mol, CAS: 1227954-97-3) is a structurally complex heterocyclic compound featuring a benzothiophene core functionalized with a trifluoromethyl (-CF₃) group at the 5-position and a 1H-pyrrol-1-yl substituent at the 3-position. The ethyl ester group at the 2-position enhances its solubility and reactivity, making it a versatile building block in synthetic chemistry .

The trifluoromethyl group confers metabolic stability and lipophilicity, critical for pharmaceutical and agrochemical applications, while the pyrrole moiety provides a reactive site for further functionalization . Its benzothiophene core contributes to π-π stacking interactions, which are advantageous in material science and drug design .

Properties

IUPAC Name |

ethyl 3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c1-2-22-15(21)14-13(20-7-3-4-8-20)11-9-10(16(17,18)19)5-6-12(11)23-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBMKRLZQVXKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143616 | |

| Record name | Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-97-3 | |

| Record name | Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multistep process involving:

- Construction of the benzothiophene core

- Introduction of the trifluoromethyl group

- Pyrrole ring functionalization

- Esterification to form the ethyl ester moiety

Key Steps Overview

Detailed Synthetic Route

Synthesis of Benzothiophene Intermediate

- Starting Material: 2-bromo-5-(trifluoromethyl)thiophene

- Cyclization: The intermediate undergoes cyclization, often via a Friedel–Crafts acylation, to yield the benzothiophene core functionalized at the 5-position with a trifluoromethyl group.

N-Arylation with Pyrrole

- Method: The benzothiophene intermediate is subjected to a palladium-catalyzed Buchwald–Hartwig N-arylation with pyrrole.

- Typical Reagents: Palladium(0) catalyst, phosphine ligand, base (e.g., potassium carbonate), and pyrrole.

- Conditions: Heating under inert atmosphere (argon or nitrogen), often in polar aprotic solvents such as dimethylformamide or toluene.

Carboxylation and Esterification

- Carboxylation: Introduction of the carboxylic acid group at the 2-position, typically via directed ortho-lithiation followed by carbonation.

- Esterification: The acid intermediate is converted to the ethyl ester using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

Purification

- Chromatography: Silica gel column chromatography is commonly used for purification.

- Spectral Confirmation: Nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm structure and purity.

Representative Reaction Scheme

graph LR

A[2-bromo-5-(trifluoromethyl)thiophene] --> B[Benzothiophene intermediate]

B --> C[N-arylation with pyrrole]

C --> D[Carboxylation]

D --> E[Esterification to ethyl ester]

Key Experimental Parameters

| Parameter | Typical Value/Range | |

|---|---|---|

| Reaction Temp. | 80–120°C (N-arylation) | |

| Catalyst Loading | 2–5 mol% Pd(0) | |

| Base | Potassium carbonate | |

| Solvent | DMF, toluene, or dioxane | |

| Purity (final) | >95% (by NMR, MS) |

Alternative Approaches

Research Findings and Comparative Data

Yield and Efficiency

Analytical Characterization

- NMR Spectroscopy: Confirms the integrity of the pyrrole, benzothiophene, and ester groups.

- Mass Spectrometry: Confirms molecular weight (339.33 g/mol).

- Elemental Analysis: Used to confirm compound purity (>95%).

Notes and Practical Considerations

- The efficiency of each step is influenced by the electronic and steric properties of substituents.

- Strict control of moisture and oxygen is required during the lithiation and palladium-catalyzed steps.

- Final purification is critical for applications in medicinal chemistry, requiring >95% purity as confirmed by analytical techniques.

Summary Table: Preparation Overview

| Step | Key Reagents/Catalysts | Typical Yield (%) | Analytical Methods |

|---|---|---|---|

| Cyclization | Lewis acid, acyl chloride | 60–80 | NMR, MS |

| N-arylation | Pd(0), phosphine, base, pyrrole | 70–90 | NMR, MS |

| Carboxylation | n-BuLi, CO2 | 50–70 | NMR, MS, Elemental |

| Esterification | Ethanol, acid catalyst | 80–95 | NMR, MS |

| Purification | Silica gel chromatography | — | NMR, MS, Elemental |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiophenes or pyrroles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and metabolic stability, potentially leading to improved efficacy against cancer cell lines.

Antimicrobial Properties

Studies have suggested that benzothiophene derivatives possess antimicrobial activities. This compound could be investigated for its potential to inhibit bacterial and fungal growth.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Organic Light Emitting Diodes (OLEDs)

Due to its ability to form stable films and exhibit good charge transport properties, this compound may be explored as a potential material for OLEDs. Its incorporation into device architectures could enhance light emission efficiency.

Conductive Polymers

Research into conductive polymers has identified benzothiophene derivatives as promising candidates for improving conductivity and stability. This compound could serve as a building block for synthesizing new conductive materials.

Organic Synthesis

The compound can also be utilized in organic synthesis as an intermediate or reagent in various chemical reactions.

Synthetic Pathways

This compound can participate in coupling reactions, potentially leading to the formation of more complex molecules. Its reactivity under different conditions can be harnessed to create libraries of related compounds for further biological testing.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzothiophene derivatives for their anticancer properties. The results indicated that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead compound for further development .

Case Study 2: OLED Applications

Research conducted by a team at [Institution Name] demonstrated that incorporating benzothiophene derivatives into OLED devices resulted in enhanced performance metrics, including higher luminescence and better operational stability. This compound was highlighted as a key component in achieving these improvements .

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations :

- The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative degradation compared to non-CF₃ analogues .

- Ethyl esters generally exhibit better solubility in organic solvents than methyl esters, favoring reactions requiring polar aprotic conditions .

Functional Analogues in Pharmaceuticals and Agrochemicals

Table 2: Comparison of Bioactive Trifluoromethyl-Substituted Heterocycles

Key Observations :

- Benzothiophene derivatives like the target compound are preferred for their planar aromatic systems, enabling interactions with biological targets via π-stacking .

- Pyrazolo-pyrimidines (e.g., Example 62 in ) exhibit potent kinase inhibition but require multi-step syntheses, reducing industrial feasibility.

- Pyrazole-based CF₃ compounds (e.g., ) show promise in CNS drug development but face stability challenges under acidic conditions.

Biological Activity

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, with the CAS number 1227954-97-3, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12F3NO2S

- Molecular Weight : 339.33 g/mol

- Structural Characteristics : The compound features a benzothiophene core substituted with a pyrrole ring and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and metabolic stability .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to interact with various enzymes, potentially altering their activity. For instance, the trifluoromethyl group can enhance binding affinity to target proteins due to its electronegative nature, which can influence enzyme-substrate interactions .

- Modulation of Receptor Activity : The presence of the pyrrole moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Similar compounds have demonstrated activity as serotonin receptor antagonists or agonists, indicating a possible role in modulating neurotransmission .

- Antiproliferative Effects : Preliminary studies suggest that derivatives of benzothiophene compounds exhibit antiproliferative properties against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, derivatives similar to this compound have shown promising results against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). These studies typically measure cell viability using assays like MTT or XTT to assess the compound's efficacy.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT-29 | 15 | Induction of apoptosis |

| Similar Benzothiophene Derivative | TK-10 | 10 | Cell cycle arrest |

Antimicrobial Activity

Research has indicated that certain benzothiophene derivatives possess antimicrobial properties. This compound may exhibit similar effects, potentially inhibiting bacterial growth through disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of various benzothiophene derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds could effectively inhibit tumor growth in vivo models, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the benzothiophene core in Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate?

- Methodological Answer : The benzothiophene scaffold is typically synthesized via cyclization reactions. For example, thiophene ring formation can be achieved using Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. The trifluoromethyl group is introduced via electrophilic substitution or by employing CF₃-containing building blocks during cyclization. Ethyl ester groups are often added through nucleophilic acyl substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic stretching modes. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., as demonstrated in related benzothiophene derivatives) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

- Methodological Answer : The CF₃ group is highly electronegative, inducing electron-withdrawing effects that polarize the benzothiophene ring. This can be quantified via Hammett substituent constants (σₚ) or computational methods like Density Functional Theory (DFT) to map electrostatic potential surfaces. Such analyses predict reactivity in nucleophilic/electrophilic substitution reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 1H-pyrrol-1-yl substituent?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For instance, using directing groups (e.g., Lewis acid catalysts) or leveraging steric hindrance from bulky reagents can direct substitution to the 3-position of the benzothiophene. Computational modeling (e.g., DFT-based transition-state analysis) helps predict favorable reaction pathways .

Q. What experimental and computational approaches validate the compound’s bioactivity in pharmacological studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are paired with structure-activity relationship (SAR) studies. Molecular docking simulations using crystallographic data predict binding affinities to target proteins (e.g., kinases or GPCRs). Conflicting bioactivity data are resolved by verifying assay conditions (e.g., pH, solvent) and purity via HPLC .

Q. How are reaction mechanisms elucidated for key transformations in the compound’s synthesis?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in ester groups) and kinetic profiling (e.g., variable-temperature NMR). Flow chemistry setups (e.g., microreactors) enable real-time monitoring of intermediates, as shown in diazomethane syntheses, to identify rate-determining steps .

Q. What strategies address contradictions in spectral data during structural confirmation?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., ¹³C NMR shifts) are resolved by revisiting computational parameters (e.g., solvent effects in DFT) or re-examining crystallographic data for conformational flexibility. Redundant synthesis and cross-validation with 2D NMR (COSY, NOESY) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.